molecular formula C16H29ClN2O B4890191 N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2-(1-piperidinyl)acetamide hydrochloride

N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2-(1-piperidinyl)acetamide hydrochloride

Cat. No. B4890191
M. Wt: 300.9 g/mol
InChI Key: MPZJVNVREKQTHE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2-(1-piperidinyl)acetamide hydrochloride and related compounds often involves multi-step chemical reactions, utilizing specific precursors and catalysts under controlled conditions. For example, the preparation of similar compounds has been achieved through reactions involving aromatic or heterocyclic acyl chlorides in dry pyridine solution in the presence of sodium hydride, showcasing the methodology for synthesizing complex molecules with platelet antiaggregating activity and other biological effects (Ranise et al., 1993).

Molecular Structure Analysis

The molecular structure of compounds similar to N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2-(1-piperidinyl)acetamide hydrochloride has been elucidated using various spectroscopic and crystallographic techniques. These studies reveal the conformational preferences and the spatial arrangement of atoms within the molecule, which are crucial for understanding its chemical behavior and interaction with biological targets. The crystal structure of related molecules, such as N-methyl-D-aspartate receptor channel-blocking agents, highlights the importance of the piperidine and cyclohexyl rings' chair conformation in biological activity (Pennec et al., 1990).

Chemical Reactions and Properties

N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2-(1-piperidinyl)acetamide hydrochloride participates in various chemical reactions, demonstrating its reactivity and functional group transformations. For instance, the compound and its analogs undergo reactions with aromatic amines to form acylamino-arylamino-naphthoquinones, indicating a rich chemistry that can be harnessed for the synthesis of novel compounds with potential biological activities (Agarwal & Mital, 1976).

properties

IUPAC Name

N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-2-piperidin-1-ylacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O.ClH/c1-12(15-10-13-5-6-14(15)9-13)17-16(19)11-18-7-3-2-4-8-18;/h12-15H,2-11H2,1H3,(H,17,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPZJVNVREKQTHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC2CCC1C2)NC(=O)CN3CCCCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-2-piperidin-1-ylacetamide;hydrochloride

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